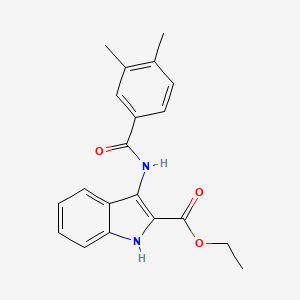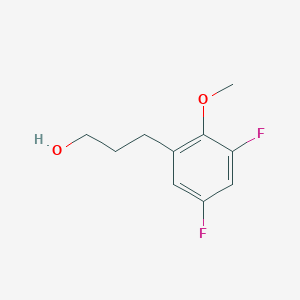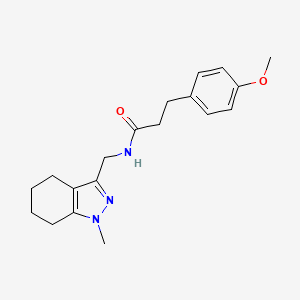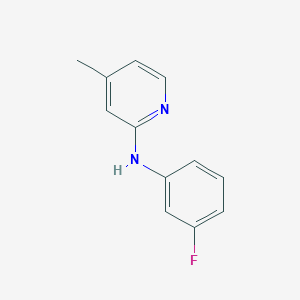![molecular formula C15H17N5O3 B2795518 2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one CAS No. 2097931-80-9](/img/structure/B2795518.png)
2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through several methods, including the Biginelli reaction . Pyrrolidine derivatives can be synthesized through methods such as the reduction of pyrrole .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrrolidine rings, along with the various functional groups attached to these rings. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine and pyrrolidine rings, as well as the various functional groups. For example, the pyrimidine ring might undergo reactions such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure and the functional groups present. For example, it might exhibit properties such as solubility in certain solvents, melting point, boiling point, etc .Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
Researchers have synthesized various derivatives of 6-methylpyrimidine-4-ol, including compounds with pyrazole, 1,2,4-triazole, and pyridazine moieties. These compounds have shown pronounced stimulating action on plant growth, indicating their potential as growth stimulants in agricultural applications (Yengoyan et al., 2020).
Biological Properties and Applications
The synthesized derivatives have been evaluated for various biological activities. For instance, some compounds have demonstrated significant anti-inflammatory activities, suggesting their potential use as anti-inflammatory agents. The structural diversity of these molecules allows for a broad range of biological applications, from plant growth stimulation to potential therapeutic uses in medicine (Amr et al., 2007).
Potential as Supramolecular Reagents
Bifunctional aromatic N-heterocycles derived from methylpyrimidinyl moieties have been synthesized for use in supramolecular chemistry. These compounds, with their ability to form hydrogen bonds, are potential candidates for creating complex molecular architectures, indicating their utility in materials science and nanotechnology (Aakeröy et al., 2007).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of 2-methylpyrimidin-4-yl have been explored for their therapeutic potential. For example, some compounds have been investigated for their analgesic, anticonvulsant, and antiparkinsonian properties, offering insights into the development of new medications for treating various conditions (Amr et al., 2003).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-11-16-7-4-13(18-11)23-12-5-8-19(9-12)15(22)10-20-14(21)3-2-6-17-20/h2-4,6-7,12H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAVIBCYIBJYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2795435.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2795439.png)
![(2-Chloro-6-fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2795440.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate](/img/structure/B2795441.png)
![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B2795443.png)


![(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2795449.png)
![4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde](/img/structure/B2795450.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B2795451.png)
![3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2795454.png)

